![molecular formula C7H5Cl2N3S B1581607 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 90662-12-7](/img/structure/B1581607.png)
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4,6-Dichloro-2-(methylthio)pyrimidine is a compound with the molecular formula C5H4Cl2N2S and a molecular weight of 195.070 . It is a useful compound in organic synthesis . It has been used in the synthesis of N-substituted azacalix pyrimidines .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(methylthio)pyrimidine is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 .Chemical Reactions Analysis
4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
The boiling point of 4,6-Dichloro-2-(methylthio)pyrimidine is 135-136 °C/14 mmHg, and its melting point is 38-42 °C . Its molecular weight is 195.07 .Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of this pyrimidine as potential anticancer drugs. The compound’s structural features may inhibit tumor growth or target specific cancer pathways .
- Kinase Inhibitors : It has been investigated as a kinase inhibitor, which could play a role in modulating cellular signaling pathways .
- Metal Complexes : 4,6-Dichloro-2-(methylthio)-pyrimidine reacts with certain metal complexes, forming monometallic and bimetallic compounds. These complexes find applications in catalysis and materials science .
- Functional Materials : Researchers study its derivatives for their potential use in functional materials, such as organic semiconductors or light-emitting devices .
- Pesticide Development : The compound’s unique structure makes it a candidate for designing novel pesticides. Researchers investigate its efficacy against pests while minimizing environmental impact .
- Enzyme Inhibition : Scientists explore its interaction with enzymes, aiming to understand biological processes and develop enzyme inhibitors .
- Cell Signaling : The compound’s effects on cellular signaling pathways are of interest in cell biology and pharmacology .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Agricultural Chemistry
Biological Studies
Environmental Chemistry
Safety and Hazards
4,6-Dichloro-2-(methylthio)pyrimidine is considered hazardous. It may form combustible dust concentrations in air and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,6-dichloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3S/c1-13-7-11-5(9)3-2-4(8)10-6(3)12-7/h2H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLKWJLSXAICBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(N2)Cl)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319382 | |
Record name | 4,6-DICHLORO-2-(METHYLTHIO)-7H-PYRROLO[2,3-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
90662-12-7 | |
Record name | 90662-12-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-DICHLORO-2-(METHYLTHIO)-7H-PYRROLO[2,3-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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